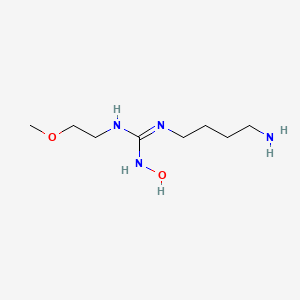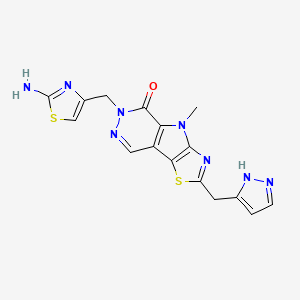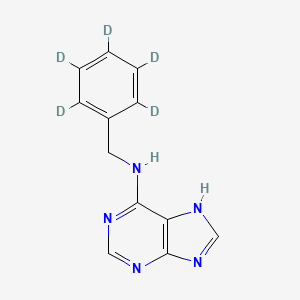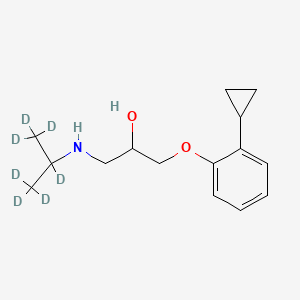
Procinolol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procinolol-d7 is a deuterium-labeled derivative of Procinolol, a beta adrenergic receptor antagonist. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Procinolol-d7 involves the incorporation of deuterium atoms into the Procinolol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization, distillation, and chromatography to obtain high-purity this compound suitable for research and analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Procinolol-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Procinolol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and transformation of Procinolol in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Procinolol in the human body.
Mécanisme D'action
Procinolol-d7 exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rhythm and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to decreased blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol-d7: Another deuterium-labeled beta adrenergic receptor antagonist with similar applications in research.
Metoprolol-d7: A selective beta-1 adrenergic receptor antagonist used in similar pharmacokinetic studies.
Uniqueness
Procinolol-d7 is unique due to its specific beta adrenergic receptor blocking properties and its stable isotope labeling, which allows for precise tracking in various studies. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and specificity in research applications .
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
256.39 g/mol |
Nom IUPAC |
1-(2-cyclopropylphenoxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12/h3-6,11-13,16-17H,7-10H2,1-2H3/i1D3,2D3,11D |
Clé InChI |
RTAGQMIEWAAKMO-UENXPIBQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1C2CC2)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC=C1C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
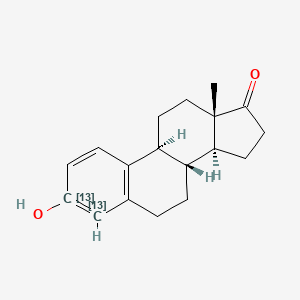
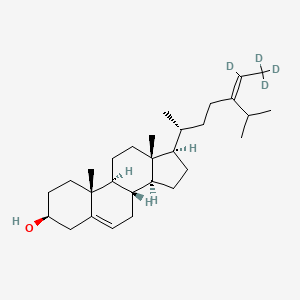
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
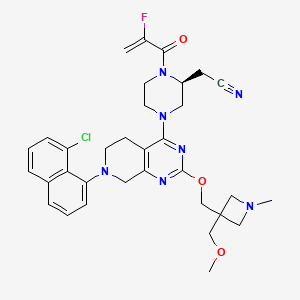
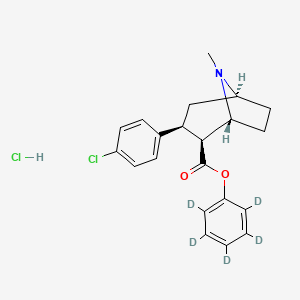

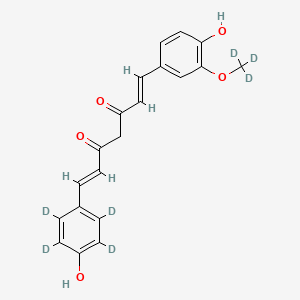
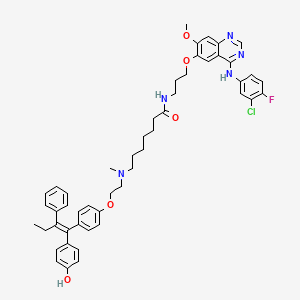

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
